(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine
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Overview
Description
(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,5-dimethoxybenzaldehyde and a thiazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of (E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Scientific Research Applications
(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Uniqueness
(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine is unique due to its combination of aromatic rings, methoxy groups, and a thiazole ring, which confer specific chemical properties and potential biological activities. Its trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-N-[5-pyridin-2-yl-4-(trifluoromethyl)-1,3-thiazol-2-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c1-25-12-6-7-14(26-2)11(9-12)10-23-17-24-16(18(19,20)21)15(27-17)13-5-3-4-8-22-13/h3-10H,1-2H3/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLUIVVSOCQPDR-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NC2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/C2=NC(=C(S2)C3=CC=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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